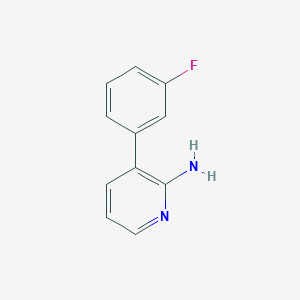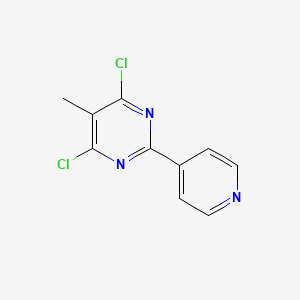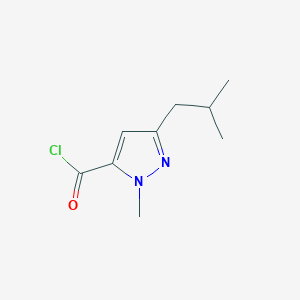amine](/img/structure/B11742436.png)
[(5-Fluorothiophen-2-yl)methyl](2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluorothiophen-2-yl)methylamine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyethylamine group
Méthodes De Préparation
The synthesis of (5-Fluorothiophen-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorothiophene and 2-methoxyethylamine.
Synthetic Route:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution.
Analyse Des Réactions Chimiques
(5-Fluorothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamine group can be replaced with other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
(5-Fluorothiophen-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (5-Fluorothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyethylamine group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(5-Fluorothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
[(5-Fluorothiophen-2-yl)methyl]amine: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
(5-Chlorothiophen-2-yl)methylamine: Substituting fluorine with chlorine can alter the compound’s electronic properties and interactions with biological targets.
(5-Methylthiophen-2-yl)methylamine: The presence of a methyl group instead of fluorine can impact the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C8H12FNOS |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H12FNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3 |
Clé InChI |
SHVNUDORDTVUEG-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=CC=C(S1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)

amine](/img/structure/B11742373.png)

![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)
![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)

amine](/img/structure/B11742395.png)

![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)

![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11742426.png)

